chloromethane;2-phosphanylethylazanide;ruthenium(3+);toluene;tetrafluoroborate
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Overview
Description
The compound “chloromethane;2-phosphanylethylazanide;ruthenium(3+);toluene;tetrafluoroborate” is a complex coordination compound that involves multiple components, including chloromethane, 2-phosphanylethylazanide, ruthenium(3+), toluene, and tetrafluoroborate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of ruthenium(3+) with 2-phosphanylethylazanide in the presence of chloromethane and toluene. The reaction is carried out under controlled conditions to ensure the proper formation of the complex. The tetrafluoroborate anion is introduced to stabilize the complex and enhance its solubility in organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using high-purity reagents and solvents. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by the presence of suitable oxidizing agents.
Reduction: The compound can be reduced under specific conditions, leading to changes in the oxidation state of the ruthenium center.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by the addition of competing ligands or by changing the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state species.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of fine chemicals and in materials science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with various ligands, leading to changes in its electronic structure and reactivity. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the ruthenium center facilitates the activation of substrates, while in biological systems, it may interact with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
Ruthenium(II) polypyridyl complexes: These compounds share similar coordination environments and are also used in catalysis and photochemistry.
Ruthenium(III) complexes with phosphonate ligands: These complexes have similar applications in photocatalysis and materials science.
Uniqueness
The uniqueness of the compound “chloromethane;2-phosphanylethylazanide;ruthenium(3+);toluene;tetrafluoroborate” lies in its specific combination of ligands and the resulting properties. The presence of 2-phosphanylethylazanide and tetrafluoroborate anion provides distinct electronic and steric effects, enhancing its reactivity and stability in various applications.
Properties
IUPAC Name |
chloromethane;2-phosphanylethylazanide;ruthenium(3+);toluene;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C7H8.2C2H7NP.CH3Cl.BF4.Ru/c4*1-7-5-3-2-4-6-7;2*3-1-2-4;1-2;2-1(3,4)5;/h4*2-6H,1H3;2*3H,1-2,4H2;1H3;;/q;;;;2*-1;;-1;+3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTGCCFMYYZPLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=CC=C1.CC1=CC=CC=C1.CC1=CC=CC=C1.CC1=CC=CC=C1.CCl.C(CP)[NH-].C(CP)[NH-].[Ru+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49BClF4N2P2Ru |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
759.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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